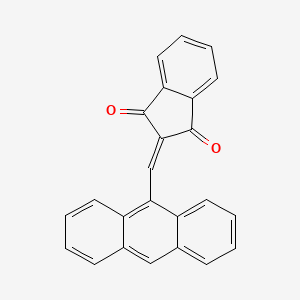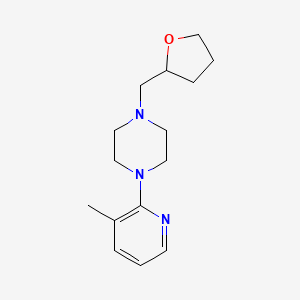![molecular formula C23H26N2O2 B6062595 N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6062595.png)
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide, commonly known as MPHP, is a synthetic cathinone that has gained popularity in the research community for its potential applications in various scientific studies. MPHP belongs to the class of psychoactive substances that are used as research chemicals to investigate the biochemical and physiological effects of various compounds on the human body.
Mechanism of Action
The mechanism of action of MPHP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. MPHP has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. MPHP has also been shown to interact with other neurotransmitter systems such as serotonin and glutamate.
Biochemical and Physiological Effects:
MPHP has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce stereotypic behaviors in animals. MPHP has been shown to have a high affinity for the dopamine transporter, which may contribute to its addictive potential.
Advantages and Limitations for Lab Experiments
MPHP has several advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of dopamine and norepinephrine on behavior and brain function. MPHP is also relatively easy to synthesize, which makes it more accessible for researchers. However, MPHP has several limitations as well. It has a short half-life and may require multiple doses to maintain its effects. MPHP also has a high potential for abuse and addiction, which may limit its use in certain studies.
Future Directions
There are several future directions for research on MPHP. One area of interest is the investigation of its effects on the immune system. MPHP has been shown to modulate immune function in animal studies, which may have implications for the treatment of inflammatory disorders. Another area of interest is the investigation of its effects on the cardiovascular system. MPHP has been shown to increase heart rate and blood pressure, which may have implications for the treatment of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of MPHP and its effects on the brain and behavior.
Synthesis Methods
The synthesis of MPHP involves the reaction of 1-benzofuran-2-carboxylic acid with N-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with 2-phenylethyl bromide to obtain MPHP. The synthesis of MPHP is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
MPHP has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to have stimulant properties similar to other cathinones such as methcathinone and methylone. MPHP has been used in animal studies to investigate its effects on behavior, cognition, and brain function. It has also been used in vitro studies to investigate its effects on cellular signaling pathways and gene expression.
properties
IUPAC Name |
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-24(23(26)22-16-19-10-5-6-12-21(19)27-22)20-11-7-14-25(17-20)15-13-18-8-3-2-4-9-18/h2-6,8-10,12,16,20H,7,11,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAMIFJLPKYUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6062524.png)

![2-[4-[4-(difluoromethoxy)benzyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6062532.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B6062534.png)
![ethyl 1-[(2-oxo-1-piperidinyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6062540.png)
![N-(tert-butyl)-2-{[1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6062566.png)
![2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062574.png)
![(4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6062578.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B6062579.png)
![N~1~-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-N~2~,N~2~-diethylglycinamide diethanedioate](/img/structure/B6062588.png)
![2-(3-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6062591.png)

![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B6062604.png)
